(S)-(9H-Fluoren-9-yl)methyl 3-hydroxybutylcarbamate
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Overview
Description
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxybutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with (3S)-3-hydroxybutylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions using a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (9H-fluoren-9-yl)methyl N-[(3S)-3-oxobutyl]carbamate.
Reduction: Formation of (9H-fluoren-9-yl)methyl N-[(3S)-3-aminobutyl]carbamate.
Substitution: Formation of substituted fluorenyl derivatives.
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. It can also act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-[(3S)-2-oxooxolan-3-yl]carbamate
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
Uniqueness
(9H-fluoren-9-yl)methyl N-[(3S)-3-hydroxybutyl]carbamate is unique due to its specific hydroxybutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C19H21NO3 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22)/t13-/m0/s1 |
InChI Key |
MHRZCRSLZGBEAG-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origin of Product |
United States |
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